molecular formula C17H25N5O4S B3008125 N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4-dimethoxybenzenesulfonamide CAS No. 1207002-22-9

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4-dimethoxybenzenesulfonamide

Cat. No.: B3008125
CAS No.: 1207002-22-9
M. Wt: 395.48
InChI Key: BBJYVLAKSQWFGO-UHFFFAOYSA-N
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Description

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with ethylamino and methyl groups, linked via an ethylenediamine bridge to a 2,4-dimethoxybenzenesulfonamide moiety.

Properties

IUPAC Name

N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O4S/c1-5-18-16-11-17(22-12(2)21-16)19-8-9-20-27(23,24)15-7-6-13(25-3)10-14(15)26-4/h6-7,10-11,20H,5,8-9H2,1-4H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJYVLAKSQWFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)C)NCCNS(=O)(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a dimethoxybenzenesulfonamide moiety with a pyrimidine derivative, which may enhance its interaction with specific biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C17H24N4O4SC_{17}H_{24}N_4O_4S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural highlights include:

  • Pyrimidine Core : The 6-(ethylamino)-2-methylpyrimidin-4-yl group is crucial for biological activity.
  • Dimethoxy Group : The 2,4-dimethoxy substitution on the benzene ring enhances lipophilicity and may improve receptor binding.
  • Sulfonamide Functionality : Known for its broad-spectrum biological activity, particularly in antimicrobial and anticancer applications.

The mechanism of action of this compound likely involves:

  • Enzyme Inhibition : Compounds with similar structures often act as inhibitors of various enzymes, including kinases and sulfonamide-sensitive enzymes.
  • Receptor Binding : The unique combination of functional groups may allow for selective binding to specific receptors involved in cellular signaling pathways.
  • Modulation of Pathways : By interacting with target proteins, the compound may modulate pathways related to inflammation and cancer progression.

Anticancer Activity

Research indicates that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : A study reported IC50 values of 6.26 ± 0.33 μM against HCC827 cells and 6.48 ± 0.11 μM against NCI-H358 cells, suggesting potent activity in two-dimensional (2D) assays compared to three-dimensional (3D) formats .
Cell LineIC50 (μM)Assay Type
HCC8276.26 ± 0.332D
NCI-H3586.48 ± 0.112D
HCC82720.46 ± 8.633D
NCI-H35816.00 ± 9.383D

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • Preliminary Studies : Similar compounds have demonstrated effectiveness against various pathogens, indicating that modifications to the ethylamino and pyrimidine structures can enhance antimicrobial efficacy.

Case Studies

  • Synthesis and Testing : A study synthesized several derivatives of sulfonamide compounds and tested their biological activities against cancer cell lines, highlighting the importance of structural modifications in enhancing potency .
  • Comparison with Analogues : Research comparing this compound with related compounds indicated that slight variations in substituents significantly affected biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzenesulfonamide Moiety

The 2,4-dimethoxy substituents on the benzene ring distinguish the target compound from analogs such as:

  • N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide (), which substitutes a fluorine atom at the 2-position.
  • N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide (), featuring a methyl group. Methyl substituents reduce steric hindrance but may decrease solubility compared to methoxy groups .

Key Impact : Methoxy groups in the target compound likely enhance solubility and electronic effects (e.g., hydrogen-bond acceptor capacity), which could influence target binding .

Pyrimidine Core Modifications

The 6-ethylamino-2-methylpyrimidin-4-yl group in the target compound contrasts with:

  • BMS-354825 (), a dual Src/Abl kinase inhibitor with a 6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidine moiety. The piperazine group in BMS-354825 improves water solubility and kinase selectivity, whereas the ethylamino group in the target compound may limit such interactions .
  • N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzenesulfonamide (), which replaces ethylamino with diethylamino.

Linker Modifications

The ethylenediamine bridge in the target compound differs from:

  • N-[4-(2-[(2,6-difluorobenzyl)amino]-2-oxoethyl)thiazol-2-yl]pivalamide (), which uses a thiazole-carboxamide linker. Thiazole groups enhance rigidity and π-stacking interactions, whereas the ethylenediamine linker in the target compound offers conformational flexibility .
  • N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (), featuring a thiazole-carboxamide group.

Key Impact : The ethylenediamine linker may improve synthetic accessibility but could reduce target affinity compared to heterocyclic linkers .

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